CP26

Description

Properties

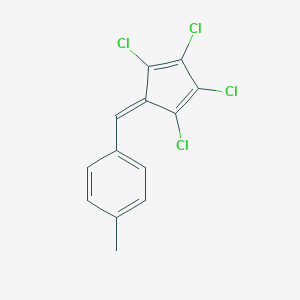

Molecular Formula |

C13H8Cl4 |

|---|---|

Molecular Weight |

306.0 g/mol |

IUPAC Name |

1-methyl-4-[(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)methyl]benzene |

InChI |

InChI=1S/C13H8Cl4/c1-7-2-4-8(5-3-7)6-9-10(14)12(16)13(17)11(9)15/h2-6H,1H3 |

InChI Key |

GLCNSQWOANYMNW-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C=C2C(=C(C(=C2Cl)Cl)Cl)Cl |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=C(C(=C2Cl)Cl)Cl)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CP26; CP-26; CP 26 |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of CP26 in Non-Photochemical Quenching: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-photochemical quenching (NPQ) is a critical photoprotective mechanism in photosynthetic organisms, dissipating excess light energy as heat to prevent photo-oxidative damage. The minor antenna protein CP26, a component of Photosystem II (PSII), has emerged as a key player in this process, particularly in green algae. This technical guide provides an in-depth analysis of the core function of this compound in NPQ, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular interactions and experimental workflows. Evidence from genetic and biophysical studies underscores a model where this compound acts as a crucial liaison, mediating the quenching activity of stress-related proteins in response to high light stress. Understanding the intricacies of this compound function offers potential avenues for modulating photosynthetic efficiency and stress tolerance in various organisms.

Core Function of this compound in Non-Photochemical Quenching

This compound, a monomeric chlorophyll a/b binding protein of the Light-Harvesting Complex (LHC) family, serves as a linker between the major trimeric LHCII antenna and the PSII core complex.[1][2] While it contributes to light harvesting, its more profound role lies in the regulation of energy dissipation.

In the green alga Chlamydomonas reinhardtii, this compound is absolutely essential for NPQ.[3][4] Genetic knockout of the gene encoding this compound results in a dramatic reduction of over 70% in NPQ capacity, and in some cases, its complete abolishment.[5][6][7][8] This is a significant departure from vascular plants, where the absence of this compound has a much less severe impact on NPQ.[2][6] This highlights a divergence in the NPQ mechanism between green algae and higher plants.[3]

The primary mechanism of NPQ in Chlamydomonas involves the Light-Harvesting Complex Stress-Related (LHCSR) proteins, particularly LHCSR1 and LHCSR3. These proteins act as the actual quenchers of excitation energy, a process that is triggered by the acidification of the thylakoid lumen under high light conditions.[1][2][6] Crucially, for LHCSR proteins to perform their quenching function, they must interact with other antenna proteins.[1][3][7] Studies on this compound mutants have demonstrated that even in the presence of LHCSR proteins, NPQ is severely impaired, indicating that this compound is a necessary intermediary.[3][7] It is proposed that this compound, and to a lesser extent CP29, serve as docking sites for LHCSR3, facilitating the transfer of excess energy to the quenching site.[3]

In contrast, in higher plants, while this compound is involved in NPQ, its role is considered part of a more complex and potentially redundant system. A conformational change in this compound, induced by the binding of zeaxanthin (a xanthophyll cycle pigment) and protonation in response to low lumenal pH, has been linked to a PsbS-independent pathway of energy dissipation.[9] This suggests that this compound can act as a direct site of quenching or modulate the quenching activity of the surrounding antenna complex.

Quantitative Data on this compound Function in NPQ

The following tables summarize key quantitative findings from studies on this compound mutants, primarily in Chlamydomonas reinhardtii.

| Parameter | Wild Type (Wt) | This compound knockout mutant (k6#) | Observation | Reference |

| NPQ Capacity | 100% | < 30% | Over 70% reduction in NPQ. | [5][6][7][8] |

| Photosystem II Activity | Normal | Partially affected | Reduced growth at low to medium light. | [5][6][8] |

| This compound level for NPQ Rescue | 100% | ~50% of Wt level | ~50% of this compound content is sufficient to restore full NPQ capacity. | [5][6][7][8] |

| Energy Transfer to PSII RC | Efficient | Impaired | Slower fluorescence decay traces in the mutant. | [2][6] |

| Genotype | Condition | Maximum PSII Quantum Efficiency (Fv/Fm) | NPQ Induction | Reference |

| Arabidopsis thaliana Wild Type | Dark-adapted | Normal | Standard NPQ kinetics | [10][11] |

| Arabidopsis thaliana this compound mutant | Dark-adapted | Significantly lower | Modest to significant reduction in overall NPQ capacity. | [10][11] |

| Chlamydomonas reinhardtii Wild Type | High Light | Normal | Robust NPQ induction | [3][7] |

| Chlamydomonas reinhardtii this compound/cp29 double mutant | High Light | Reduced | NPQ completely abolished | [3][4] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed signaling pathway for NPQ involving this compound in Chlamydomonas reinhardtii and a logical representation of the functional distinctions between this compound and CP29.

Caption: Proposed signaling pathway for this compound-dependent NPQ in Chlamydomonas.

Caption: Distinct primary functions of this compound and CP29 in Photosystem II.

Experimental Protocols

The elucidation of this compound's function in NPQ has been made possible through a combination of genetic and biophysical techniques. Below are detailed methodologies for key experiments.

Generation of this compound Knockout Mutants using CRISPR/Cas9

This protocol is foundational for studying the in vivo function of this compound by observing the phenotype resulting from its absence.

-

Strain and Culture Conditions: Chlamydomonas reinhardtii wild-type strains (e.g., CC-503) are cultured in Tris-acetate-phosphate (TAP) medium under continuous low light (e.g., 15 µmol photons m⁻² s⁻¹) with shaking.

-

Guide RNA (gRNA) Design: Specific gRNAs targeting the lhcb5 gene (encoding this compound) are designed to induce double-strand breaks.

-

Ribonucleoprotein (RNP) Assembly: The synthesized gRNA is incubated with Cas9 protein to form the RNP complex.

-

Transformation: Wild-type cells are electroporated with the pre-assembled RNP complex.

-

Screening and Selection: Transformants are screened by PCR using primers flanking the target site to identify colonies with deletions or insertions. Positive colonies are further verified by DNA sequencing.

-

Protein Level Confirmation: The absence of the this compound protein in knockout lines is confirmed by immunoblot analysis using a specific anti-CP26 antibody.

Measurement of Non-Photochemical Quenching (NPQ)

Chlorophyll fluorescence analysis is the primary method for quantifying NPQ.

-

Sample Preparation: Algal cells are harvested, resuspended in a minimal medium, and dark-adapted for at least 15-20 minutes.

-

Instrumentation: A pulse-amplitude-modulation (PAM) fluorometer is used.

-

Measurement Protocol:

-

The minimum fluorescence in the dark-adapted state (F₀) is measured with a weak measuring light.

-

A saturating pulse of light is applied to determine the maximum fluorescence in the dark-adapted state (Fₘ). The maximum quantum yield of PSII is calculated as Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ.

-

An actinic light of high intensity (e.g., 1200 µmol photons m⁻² s⁻¹) is switched on to induce NPQ.

-

During actinic light exposure, saturating pulses are applied at regular intervals to measure the maximum fluorescence in the light-adapted state (Fₘ').

-

NPQ is calculated using the Stern-Volmer equation: NPQ = (Fₘ - Fₘ') / Fₘ'.

-

After the actinic light is turned off, the relaxation of NPQ is monitored in the dark.

-

Immunoblot Analysis

This technique is used to quantify the relative abundance of this compound and other photosynthetic proteins.

-

Protein Extraction: Total proteins are extracted from a known number of algal cells using a lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of total protein are loaded and separated by size on a sodium dodecyl sulfate-polyacrylamide gel.

-

Electroblotting: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunodetection:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-CP26).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

The signal is detected using a chemiluminescent substrate and imaged.

-

-

Quantification: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., ATPB or CP43).

The experimental workflow for investigating the role of this compound in NPQ is visualized below.

Caption: A typical experimental workflow to elucidate the function of this compound in NPQ.

Conclusion and Future Directions

The evidence strongly supports a model where this compound is a central and indispensable component of the NPQ machinery in green algae, acting as a critical mediator for the LHCSR-dependent quenching of excess light energy. In higher plants, its role is more nuanced, potentially involving direct quenching capabilities linked to conformational changes. The distinct functions of this compound and its neighboring minor antenna, CP29, highlight a sophisticated division of labor within the PSII antenna system, with this compound being specialized for photoprotection and CP29 for light harvesting and photochemical efficiency.[5][7]

For drug development and biotechnology, these findings are significant. The genetic engineering of this compound and CP29 presents a promising strategy to modulate the photosynthetic efficiency of microalgae under varying light conditions, potentially enhancing biomass or biofuel production.[5][6][8] Future research should focus on elucidating the precise molecular interactions between this compound and LHCSR proteins, mapping the specific amino acid residues involved, and exploring how these interactions translate into the dissipation of energy. High-resolution structural studies of the PSII-LHCSR supercomplex in its quenched state will be invaluable in fully unraveling the mechanism of this vital photoprotective process.

References

- 1. academic.oup.com [academic.oup.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Photosystem II antenna complexes this compound and CP29 are essential for nonphotochemical quenching in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photosystem II antenna complexes this compound and CP29 are essential for nonphotochemical quenching in Chlamydomonas reinhardtii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photosystem II monomeric antenna this compound plays a key role in nonphotochemical quenching in Chlamydomonas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iris.univr.it [iris.univr.it]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. A Mechanism of Nonphotochemical Energy Dissipation, Independent from PsbS, Revealed by a Conformational Change in the Antenna Protein this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antisense inhibition of the photosynthetic antenna proteins CP29 and this compound: IMplications for the mechanism of protective energy dissipation - ProQuest [proquest.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure and Pigment Binding of CP26

For Researchers, Scientists, and Drug Development Professionals

Core Summary

The Chlorophyll a/b-binding protein CP26, a key component of the photosystem II (PSII) antenna system in higher plants, plays a crucial role in light harvesting and photoprotection. This guide provides a comprehensive technical overview of the this compound protein structure, its pigment binding sites, and the experimental methodologies used to elucidate these features. While a high-resolution crystal structure of isolated this compound is not yet publicly available, extensive research through site-directed mutagenesis, in vitro reconstitution, and cryo-electron microscopy of larger supercomplexes has provided significant insights into its architecture and function.

This compound Protein Structure

This compound, encoded by the Lhcb5 gene, is a monomeric antenna protein that, along with CP29 and CP24, forms a bridge between the major light-harvesting complex II (LHCII) and the PSII core. Its structure is highly homologous to other members of the light-harvesting complex (LHC) superfamily, characterized by three transmembrane helices that anchor the protein within the thylakoid membrane. These helices create a scaffold for the precise arrangement of pigment molecules.

Based on homology modeling and spectroscopic analysis, the transmembrane helices of this compound create specific binding pockets that coordinate a unique complement of chlorophyll and carotenoid molecules. These pigments are essential for the protein's dual functions of absorbing light energy and dissipating excess energy to prevent photodamage.

Pigment Binding Sites and Composition

This compound binds a specific array of chlorophyll and carotenoid molecules within its protein scaffold. These pigments are non-covalently bound and their precise arrangement is critical for the protein's function.

Quantitative Pigment Composition

The pigment composition of this compound has been determined through in vitro reconstitution experiments and analysis of the protein isolated from thylakoid membranes.

| Pigment Class | Pigment Species | Number of Binding Sites |

| Chlorophylls | Chlorophyll a | ~6-8 |

| Chlorophyll b | ~3-5 | |

| Carotenoids | Lutein | 2 (L1 and L2 sites) |

| Violaxanthin | 1 (predominantly at the L2 site) | |

| Neoxanthin | 1 (N1 site) | |

| Zeaxanthin | Can replace violaxanthin at the L2 site |

Carotenoid Binding Sites

This compound possesses three well-characterized carotenoid binding sites, designated L1, L2, and N1. Each site exhibits a degree of specificity for different xanthophylls, which plays a crucial role in the protein's structural integrity and photoprotective functions.

-

L1 Site: This site is highly specific for lutein . Lutein at the L1 site is crucial for the proper folding and stability of the this compound protein.

-

L2 Site: The L2 site shows more flexibility and can bind either lutein or violaxanthin . Under high-light stress, violaxanthin can be converted to zeaxanthin via the xanthophyll cycle, and zeaxanthin then occupies this site, playing a key role in non-photochemical quenching (NPQ).

-

N1 Site: This site specifically binds neoxanthin . Site-directed mutagenesis studies have identified a conserved tyrosine residue in the lumenal loop of this compound as being critical for stabilizing the binding of neoxanthin at this position.[1][2]

Chlorophyll Binding Sites

Based on sequence alignments with LHCII, for which a high-resolution crystal structure is available, putative amino acid residues responsible for coordinating chlorophyll molecules in this compound have been identified. These residues, primarily histidines, glutamines, asparagines, and arginines, form hydrogen bonds with the chlorophyll molecules, precisely orienting them for efficient energy transfer.

Experimental Protocols

The characterization of this compound structure and pigment binding has relied on a combination of biochemical, molecular, and structural biology techniques.

Heterologous Expression and In Vitro Reconstitution of this compound

This technique allows for the production of the this compound apoprotein and its subsequent refolding in the presence of purified pigments to form a functional pigment-protein complex.

Protocol Outline:

-

Gene Cloning and Expression: The coding sequence of the Lhcb5 gene is cloned into an expression vector (e.g., pET vector series) and transformed into a suitable bacterial host, typically Escherichia coli. Protein expression is induced, leading to the accumulation of the this compound apoprotein, often in the form of inclusion bodies.

-

Inclusion Body Purification: The bacterial cells are lysed, and the insoluble inclusion bodies containing the this compound apoprotein are isolated by centrifugation.

-

Apoprotein Solubilization: The purified inclusion bodies are solubilized and denatured using a strong denaturant, such as 8 M urea or 6 M guanidine hydrochloride.

-

Pigment Preparation: Chlorophylls a and b, and the desired carotenoids (lutein, violaxanthin, neoxanthin) are purified from plant material (e.g., spinach) using chromatographic methods.

-

In Vitro Reconstitution (Refolding): The denatured apoprotein is rapidly diluted into a refolding buffer containing the purified pigments, detergents (e.g., n-dodecyl-β-D-maltoside, DM), and lipids. The mixture is incubated to allow the protein to refold around the pigment molecules.

-

Purification of the Reconstituted Complex: The reconstituted this compound-pigment complex is purified from unbound pigments and misfolded protein using techniques such as sucrose density gradient ultracentrifugation or native gel electrophoresis.

Site-Directed Mutagenesis

This method is used to identify specific amino acid residues involved in pigment binding by systematically replacing them with other amino acids and analyzing the effect on pigment composition and protein stability.

Protocol Outline:

-

Primer Design: Mutagenic primers are designed to introduce the desired nucleotide change(s) into the Lhcb5 gene sequence cloned in a plasmid vector. These primers are typically 25-45 bases in length with the mutation located in the center.

-

PCR Mutagenesis: A polymerase chain reaction (PCR) is performed using the mutagenic primers and the plasmid containing the wild-type Lhcb5 gene as a template. The PCR amplifies the entire plasmid, incorporating the desired mutation.

-

Template DNA Digestion: The parental, non-mutated plasmid DNA is selectively digested using the restriction enzyme DpnI, which specifically cleaves methylated DNA (the original plasmid isolated from E. coli is methylated, while the newly synthesized PCR product is not).

-

Transformation: The mutated plasmid is transformed into competent E. coli cells for propagation.

-

Sequence Verification: The sequence of the mutated Lhcb5 gene is confirmed by DNA sequencing.

-

Functional Analysis: The mutated protein is then expressed, reconstituted, and its pigment binding properties and stability are compared to the wild-type protein.

Cryo-Electron Microscopy (Cryo-EM) of PSII-LHCII Supercomplexes

While a high-resolution structure of isolated this compound is not available, cryo-EM has been instrumental in visualizing the overall architecture of this compound within the context of the larger PSII-LHCII supercomplex from spinach.

Protocol Outline:

-

Sample Preparation: The PSII-LHCII supercomplexes are purified from spinach thylakoid membranes.

-

Grid Preparation: A small volume of the purified supercomplex solution is applied to a cryo-EM grid. The grid is then blotted to create a thin film of the solution and rapidly plunged into liquid ethane to vitrify the sample.

-

Data Collection: The vitrified grids are imaged in a transmission electron microscope at cryogenic temperatures. A series of images are collected at different tilt angles.

-

Image Processing: The collected images are processed using specialized software to align the individual particle images, reconstruct a 3D density map of the supercomplex, and build an atomic model into the map.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key conceptual relationships and experimental workflows discussed in this guide.

Conclusion

The this compound protein represents a fascinating subject for understanding the intricate interplay between protein structure and pigment binding in the dynamic process of photosynthesis. While a high-resolution structure of the isolated protein remains a key goal for future research, the current body of knowledge, built upon meticulous biochemical and molecular studies, provides a robust framework for its role in light harvesting and photoprotection. The detailed methodologies and data presented in this guide offer a solid foundation for researchers and scientists engaged in the study of photosynthetic antenna systems and for professionals in drug development exploring novel targets related to plant biology and bioenergetics.

References

An In-depth Technical Guide to the Evolutionary Conservation of the Lhcb5 Gene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Light-harvesting chlorophyll a/b-binding protein 5 (Lhcb5), also known as CP26, is a crucial component of the photosystem II (PSII) antenna complex in photosynthetic eukaryotes. This technical guide provides a comprehensive overview of the evolutionary conservation of the Lhcb5 gene, detailing its function, phylogenetic distribution, and the experimental methodologies used for its study. Quantitative data on sequence conservation are presented, along with detailed protocols for key experimental techniques. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear understanding of the complex processes involving Lhcb5. This document serves as a valuable resource for researchers and professionals in the fields of plant biology, evolutionary genetics, and drug development, offering insights into the fundamental mechanisms of photosynthesis and potential avenues for crop improvement and therapeutic intervention.

Introduction

The Lhcb5 gene encodes a minor, monomeric chlorophyll a/b-binding protein that plays a vital role in the structure and function of the photosystem II (PSII) supercomplex.[1][2] It is integral to the efficient capture of light energy and is also implicated in photoprotective mechanisms that safeguard the photosynthetic apparatus from photodamage under conditions of excess light.[3][4] Beyond its primary role in light harvesting, Lhcb5 is involved in the response to various abiotic stresses, highlighting its importance in plant adaptation and survival.[4][5]

From an evolutionary perspective, Lhcb5 is a highly conserved gene, with orthologs found across a wide range of photosynthetic eukaryotes, from green algae to higher plants.[6] Phylogenetic analyses suggest that the divergence of the minor LHC proteins, including Lhcb5 (this compound) and Lhcb4 (CP29), occurred before the evolutionary split between green algae and higher plants.[6] This deep evolutionary history underscores the fundamental importance of Lhcb5 in oxygenic photosynthesis.

This guide will delve into the quantitative aspects of Lhcb5 conservation, provide detailed experimental protocols for its study, and visualize the complex biological processes in which it is involved.

Quantitative Analysis of Lhcb5 Conservation

The evolutionary conservation of the Lhcb5 protein can be quantified by comparing the amino acid sequence identity across different species. A multiple sequence alignment of Lhcb5 orthologs from representative species reveals a high degree of conservation, particularly in the transmembrane domains and chlorophyll-binding residues.

| Species | Common Name | Protein Accession | vs. Arabidopsis thaliana (%) | vs. Chlamydomonas reinhardtii (%) |

| Arabidopsis thaliana | Thale cress | NP_192787.1 | 100 | 58.2 |

| Oryza sativa | Rice | NP_001056586.1 | 79.5 | 57.8 |

| Physcomitrella patens | Moss | XP_024385960.1 | 75.1 | 60.1 |

| Picea abies | Norway spruce | MAA13365.1 | 78.3 | 59.3 |

| Chlamydomonas reinhardtii | Green alga | XP_001696871.1 | 58.2 | 100 |

Table 1: Lhcb5 Protein Sequence Identity Matrix. The table shows the percentage of amino acid sequence identity between Lhcb5 orthologs from different plant and algal species. The values were calculated using pairwise sequence alignment.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the evolutionary conservation and function of the Lhcb5 gene.

Phylogenetic Analysis of Lhcb5

Objective: To infer the evolutionary relationships of Lhcb5 proteins from different species.

Protocol:

-

Sequence Retrieval: Obtain Lhcb5 protein sequences from public databases such as NCBI GenBank.

-

Multiple Sequence Alignment: Align the retrieved sequences using software like Clustal Omega or MUSCLE to identify conserved regions and evolutionary relationships.

-

Phylogenetic Tree Construction: Construct a phylogenetic tree from the aligned sequences using methods such as Neighbor-Joining or Maximum Likelihood in software packages like MEGA (Molecular Evolutionary Genetics Analysis).

-

Tree Visualization: Visualize and annotate the phylogenetic tree using tools like iTOL (Interactive Tree Of Life).

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the expression levels of the Lhcb5 gene under different conditions.

Protocol:

-

RNA Extraction: Isolate total RNA from the plant or algal tissue of interest using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Primer Design: Design gene-specific primers for the Lhcb5 gene and a reference gene (e.g., actin or ubiquitin) for normalization.

-

qRT-PCR Reaction: Perform the qRT-PCR reaction using a real-time PCR system with a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Analyze the amplification data to determine the relative expression of the Lhcb5 gene using the ΔΔCt method.

Protein Extraction and Western Blot Analysis

Objective: To detect and quantify the Lhcb5 protein in tissue samples.

Protocol:

-

Protein Extraction: Homogenize plant or algal tissue in a suitable extraction buffer to lyse the cells and release the proteins.

-

Protein Quantification: Determine the total protein concentration in the extract using a protein assay such as the Bradford or BCA assay.

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunodetection: Probe the membrane with a primary antibody specific to the Lhcb5 protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for detection.

-

Signal Detection: Visualize the protein bands using a chemiluminescent or colorimetric substrate.

Signaling Pathways and Experimental Workflows

This section provides visual representations of key biological pathways and experimental workflows involving Lhcb5, created using the Graphviz DOT language.

Lhcb5 in Abiotic Stress and Retrograde Signaling

Lhcb5 is implicated in the plant's response to abiotic stresses such as high light and drought.[4][5] This response involves retrograde signaling, a communication pathway from the chloroplast to the nucleus, which leads to changes in nuclear gene expression to acclimate to the stress.

Caption: Lhcb5 modulates retrograde signaling in response to abiotic stress.

Experimental Workflow for Studying Lhcb5 Conservation

The following diagram illustrates a typical workflow for investigating the evolutionary conservation of the Lhcb5 gene.

Caption: A typical workflow for studying the evolutionary conservation of Lhcb5.

Conclusion

The Lhcb5 gene exhibits a high degree of evolutionary conservation, reflecting its fundamental role in the light-harvesting and photoprotective mechanisms of photosystem II. This technical guide has provided a comprehensive overview of the current knowledge on Lhcb5 conservation, including quantitative data, detailed experimental protocols, and visual representations of associated biological pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals, facilitating further investigation into the intricate functions of Lhcb5 and its potential applications in crop improvement and the development of novel therapeutic strategies. The continued study of this highly conserved gene will undoubtedly yield further insights into the fundamental processes of life and open new avenues for scientific and technological advancement.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The roles of Arabidopsis proteins of Lhcb4, Lhcb5 and Lhcb6 in oxidative stress under natural light conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Involvement of Lhcb6 and Lhcb5 in Photosynthesis Regulation in Physcomitrella patens Response to Abiotic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Involvement of Lhcb6 and Lhcb5 in Photosynthesis Regulation in Physcomitrella patens Response to Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

The Crucial Role of CP26 in the Dynamic World of Photosystem II: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The light-harvesting complex II (LHCII) antenna system of Photosystem II (PSII) is a dynamic and intricate network of pigment-protein complexes responsible for capturing light energy and regulating its flow to the reaction center. Among the minor antenna proteins, CP26 (encoded by the Lhcb5 gene) plays a pivotal, multifaceted role in the structural integrity and functional flexibility of the PSII supercomplex. This technical guide provides a comprehensive overview of the interactions of this compound with other LHCII proteins, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the complex biological pathways in which it participates. Understanding these interactions is critical for developing strategies to enhance photosynthetic efficiency and for potential applications in drug development targeting related biological processes.

This compound Interaction Partners and Stoichiometry

This compound is a monomeric chlorophyll a/b binding protein that acts as a crucial linker between the major trimeric LHCII and the PSII core complex. Its primary interaction partners include the PSII core subunit CP43, the strongly bound LHCII trimer (S-LHCII), and another minor antenna protein, CP29. The stoichiometry of this compound within the PSII-LHCII supercomplex varies depending on the specific configuration of the supercomplex, which is influenced by light conditions.

While precise quantitative data on the binding affinities (Kd values) and kinetic parameters (association/dissociation rates) for the interactions of this compound with its binding partners are not extensively available in the current literature, the stoichiometry within different PSII supercomplexes provides insights into the composition of these interactions.

| PSII Supercomplex | This compound Copies per Dimeric Core (C2) | Key this compound Interaction Partners | Reference |

| C2S2 | 2 | CP43, S-LHCII, CP29 | [1][2] |

| C2S2M2 | 2 | CP43, S-LHCII, CP29, M-LHCII (indirectly) | [3][4] |

| C2S2M2N2 (in C. reinhardtii) | 2 | CP43, S-LHCII, CP29, M-LHCII, N-LHCII | [5] |

Functional Significance of this compound Interactions

The interactions of this compound are fundamental to two critical regulatory processes in photosynthesis: non-photochemical quenching (NPQ) and state transitions.

Role in Non-Photochemical Quenching (NPQ)

NPQ is a protective mechanism that dissipates excess light energy as heat, preventing photo-oxidative damage. In the green alga Chlamydomonas reinhardtii, this compound is essential for NPQ and is proposed to be a docking site for the light-harvesting complex stress-related (LHCSR) proteins, particularly LHCSR3, which are the primary effectors of quenching.[1][6][7] The interaction between this compound and LHCSR3 is thought to be regulated by the transmembrane pH gradient (ΔpH) that is generated under high light conditions.

Involvement in State Transitions

State transitions are a mechanism to balance the excitation energy between PSII and PSI in response to changes in light quality. This process involves the phosphorylation of LHCII proteins by the STN7 kinase, leading to their detachment from PSII and migration to PSI.[8][9][10] In C. reinhardtii, both this compound and CP29 are implicated in this process, facilitating the detachment of the mobile LHCII fraction from the PSII supercomplex.[4]

Signaling Pathways Involving this compound Interactions

The dynamic interactions of this compound are governed by signaling pathways that respond to environmental cues, primarily light intensity and quality.

Non-Photochemical Quenching (NPQ) Activation Pathway

References

- 1. Analysis of Protein Interactions by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of PSII–LHCII supercomplexes isolated from pea thylakoid membrane by one-step treatment with α- and β-dodecyl-d-maltoside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Photosystem II antenna complexes this compound and CP29 are essential for nonphotochemical quenching in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The phosphorylation status of the chloroplast protein kinase STN7 of Arabidopsis affects its turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multiplexed quantification of plant thylakoid proteins on Western blots using lanthanide-labeled antibodies and laser ablation inductively coupled plasma mass spectrometry (LA-ICP-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and assembly of thylakoid protein complexes: multiple assembly steps of photosystem II - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arabidopsis STN7 Kinase Provides a Link between Short- and Long-Term Photosynthetic Acclimation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iris.cnr.it [iris.cnr.it]

- 10. Frontiers | The major thylakoid protein kinases STN7 and STN8 revisited: effects of altered STN8 levels and regulatory specificities of the STN kinases [frontiersin.org]

The Spatial Organization of CP26 within the Thylakoid Membrane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chloroplast thylakoid membrane is a highly dynamic and organized structure responsible for the light-dependent reactions of photosynthesis. Its architecture is characterized by a lateral heterogeneity, with distinct protein complexes segregated into two main domains: the appressed grana stacks and the non-appressed stroma lamellae. This spatial organization is crucial for the efficient capture of light energy, electron transport, and photoprotection. This technical guide provides an in-depth exploration of the localization of Chlorophyll a/b-binding protein 26 (CP26), a minor antenna protein of Photosystem II (PSII), within this intricate membrane system. Understanding the precise location and dynamics of this compound is fundamental to elucidating its role in light harvesting and non-photochemical quenching (NPQ), a critical mechanism for protecting the photosynthetic apparatus from photodamage.

Lateral Distribution of this compound: Grana vs. Stroma Lamellae

This compound is an integral component of the Photosystem II (PSII) supercomplex. Given that PSII is predominantly located in the appressed grana stacks, it follows that this compound is also primarily localized in this thylakoid subdomain.[1][2] Quantitative proteomic studies of thylakoid subfractions have confirmed the enrichment of this compound in grana membranes.[3][4][5][6][7] While a small fraction of PSII, and consequently this compound, can be found in the stroma lamellae, likely representing complexes undergoing repair or migration, the vast majority resides within the grana.

Quantitative Distribution of this compound

The precise quantitative distribution of this compound between grana and stroma lamellae can be determined through mass spectrometry-based proteomics of isolated thylakoid subfractions. The following table summarizes representative data on the relative abundance of this compound and other key photosynthetic proteins in these two domains.

| Protein | Localization | Relative Abundance in Grana (%) | Relative Abundance in Stroma Lamellae (%) | Stoichiometry in PSII Supercomplex |

| This compound (Lhcb5) | Primarily Grana | ~85-95 | ~5-15 | 1:1 with PSII core |

| CP29 (Lhcb4) | Primarily Grana | ~85-95 | ~5-15 | 1:1 with PSII core |

| D1 (PsbA) | Primarily Grana | ~80-90 | ~10-20 | 1 per PSII monomer |

| PsaA/B | Primarily Stroma Lamellae | ~10-20 | ~80-90 | 1 per PSI core |

| ATP Synthase (α/β) | Exclusively Stroma Lamellae | <5 | >95 | N/A |

Association of this compound with Photosystem II Supercomplexes

This compound, along with CP29 and CP24, constitutes the minor antenna system of PSII. These monomeric proteins act as a bridge, connecting the major trimeric light-harvesting complex II (LHCII) to the PSII core complex (composed of D1, D2, CP47, and CP43 proteins).[8] Structural studies have shown that this compound is located on the periphery of the PSII core, in proximity to CP43 and one of the LHCII trimers. The stoichiometry of this compound within the most common PSII-LHCII supercomplexes (e.g., C2S2M2) is generally accepted to be one this compound molecule per PSII monomer.[9][10]

Role in Non-Photochemical Quenching (NPQ)

This compound plays a crucial role in the regulation of light harvesting and photoprotection, particularly through its involvement in non-photochemical quenching (NPQ). NPQ is a process that dissipates excess absorbed light energy as heat, preventing the formation of damaging reactive oxygen species. The qE component of NPQ is triggered by a low lumenal pH, which leads to the protonation of the PsbS protein and the conversion of violaxanthin to zeaxanthin in the xanthophyll cycle.

This compound is implicated as a site for NPQ-related conformational changes. Upon the accumulation of zeaxanthin in the thylakoid membrane under high light stress, this compound can bind this xanthophyll. This binding is thought to induce a conformational change in this compound, creating a quenching site that facilitates the dissipation of excess energy.[11][12] The interaction between the protonated PsbS protein and the minor antenna complexes, including this compound, is believed to be a key step in the activation of NPQ.[13][14]

Signaling Pathway of NPQ Activation Involving this compound

The following diagram illustrates the key events in the activation of the qE component of NPQ, highlighting the role of this compound.

Experimental Protocols

Thylakoid Membrane Fractionation into Grana and Stroma Lamellae

This protocol describes the separation of grana and stroma lamellae from isolated thylakoids using the detergent digitonin followed by differential ultracentrifugation.

Materials:

-

Isolation Buffer: 50 mM Tricine-NaOH (pH 7.8), 0.3 M sorbitol, 5 mM MgCl₂, 10 mM NaCl, 1 mM PMSF.

-

Digitonin Solution: 1% (w/v) digitonin in isolation buffer.

-

Wash Buffer: 50 mM Tricine-NaOH (pH 7.8), 0.15 M NaCl.

-

Ultracentrifuge and appropriate rotors.

Procedure:

-

Isolate intact chloroplasts from fresh plant material (e.g., spinach or Arabidopsis) using standard methods.

-

Lyse the chloroplasts in a hypotonic buffer to release thylakoids.

-

Pellet the thylakoid membranes by centrifugation (e.g., 5,000 x g for 10 min).

-

Resuspend the thylakoid pellet in isolation buffer to a chlorophyll concentration of 1 mg/mL.

-

Add the 1% digitonin solution to the thylakoid suspension to a final concentration of 0.1% (w/v) digitonin.

-

Incubate on ice for 30 minutes with gentle stirring.

-

Centrifuge the suspension at 10,000 x g for 30 minutes to pellet the grana-enriched fraction (BBY particles).

-

Carefully collect the supernatant containing the stroma lamellae vesicles.

-

Pellet the stroma lamellae by ultracentrifugation at 100,000 x g for 1 hour.

-

Wash the grana and stroma lamellae pellets with wash buffer and resuspend in a suitable buffer for downstream analysis.

Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE) for Thylakoid Protein Complex Analysis

BN-PAGE is a technique used to separate intact protein complexes from biological membranes.

Materials:

-

Solubilization Buffer: 25 mM BisTris-HCl (pH 7.0), 20% (w/v) glycerol, 1% (w/v) n-dodecyl-β-D-maltoside (β-DM).

-

BN-PAGE Gel: 4-16% acrylamide gradient gel.

-

Cathode Buffer: 50 mM Tricine, 15 mM BisTris (pH 7.0), 0.02% (w/v) Coomassie Brilliant Blue G-250.

-

Anode Buffer: 50 mM BisTris-HCl (pH 7.0).

Procedure:

-

Isolate thylakoid membranes as described above.

-

Resuspend the thylakoid pellet in solubilization buffer to a chlorophyll concentration of 1 mg/mL.

-

Incubate on ice for 20 minutes to solubilize the membrane protein complexes.

-

Centrifuge at 18,000 x g for 15 minutes to remove unsolubilized material.

-

Load the supernatant onto the BN-PAGE gel.

-

Perform electrophoresis at 4°C, starting at 100 V and gradually increasing to 250 V.

-

After electrophoresis, the gel can be stained with Coomassie blue or used for second-dimension SDS-PAGE and immunoblotting to identify the components of the separated complexes.

Immunogold Electron Microscopy for this compound Localization (Conceptual Workflow)

This protocol outlines the general steps for localizing this compound within the thylakoid membrane using immunogold labeling and transmission electron microscopy.

Procedure:

-

Fixation and Embedding:

-

Fix small pieces of leaf tissue in a solution of glutaraldehyde and paraformaldehyde.

-

Dehydrate the tissue through a graded ethanol series.

-

Infiltrate and embed the tissue in a resin (e.g., LR White).

-

Polymerize the resin at low temperature under UV light.

-

-

Ultrathin Sectioning:

-

Cut ultrathin sections (70-90 nm) of the embedded tissue using an ultramicrotome.

-

Collect the sections on nickel grids.

-

-

Immunolabeling:

-

Block non-specific antibody binding by incubating the grids in a blocking solution (e.g., BSA in PBS).

-

Incubate the grids with a primary antibody specific to this compound.

-

Wash the grids to remove unbound primary antibody.

-

Incubate the grids with a secondary antibody conjugated to gold particles of a specific size.

-

Wash the grids thoroughly to remove unbound secondary antibody.

-

-

Staining and Imaging:

-

Stain the sections with uranyl acetate and lead citrate to enhance contrast.

-

Examine the sections using a transmission electron microscope to visualize the gold particles, which indicate the location of this compound.

-

Mandatory Visualizations

Experimental Workflow for Thylakoid Subfractionation and Proteomic Analysis

Logical Workflow for Investigating PSII Supercomplex Composition

References

- 1. Lateral heterogeneity of plant thylakoid protein complexes: early reminiscences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In-Depth Analysis of the Thylakoid Membrane Proteome of Arabidopsis thaliana Chloroplasts: New Proteins, New Functions, and a Plastid Proteome Database - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparative proteomics of thylakoids from Arabidopsis grown in laboratory and field conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The chloroplast grana proteome defined by intact mass measurements from liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of the polypeptide composition of grana and stroma thylakoids by two-dimensional gel electrophoresis. Distribution of photosystem II between grana and stroma lamellae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Minor Antenna Proteins CP24 and this compound Affect the Interactions between Photosystem II Subunits and the Electron Transport Rate in Grana Membranes of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functional architecture of higher plant photosystem II supercomplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ps.ueb.cas.cz [ps.ueb.cas.cz]

- 11. A Mechanism of Nonphotochemical Energy Dissipation, Independent from PsbS, Revealed by a Conformational Change in the Antenna Protein this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Zeaxanthin-Independent and Zeaxanthin-Dependent qE Components of Nonphotochemical Quenching Involve Common Conformational Changes within the Photosystem II Antenna in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Interactions between the Photosystem II Subunit PsbS and Xanthophylls Studied in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

The Role of CP26 in State Transitions in Green Algae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

State transitions are a critical short-term acclimation mechanism in green algae and plants, enabling them to balance the distribution of light energy between photosystem II (PSII) and photosystem I (PSI). This rapid response to fluctuating light conditions is essential for optimizing photosynthetic efficiency and preventing photodamage. At the heart of this process lies the reversible phosphorylation of Light-Harvesting Complex II (LHCII) proteins, which leads to their migration between the two photosystems. This guide provides an in-depth examination of the crucial role of CP26, a minor monomeric antenna protein of PSII, in the intricate process of state transitions in green algae, with a particular focus on the model organism Chlamydomonas reinhardtii.

State transitions are characterized by two distinct states: State 1 and State 2. In State 1, which is favored under conditions of excess PSI excitation, the mobile pool of LHCII is associated with PSII. Conversely, State 2 is induced by the preferential excitation of PSII, leading to the reduction of the plastoquinone (PQ) pool. This triggers the activation of the STT7 kinase, which phosphorylates a subset of LHCII proteins, including this compound.[1][2] Phosphorylated LHCIIs then detach from PSII and migrate to associate with PSI, thereby increasing its absorption cross-section and redirecting energy to the energy-deficient photosystem.

This compound, along with its counterpart CP29, acts as a crucial linker between the major trimeric LHCII and the PSII core complex. Its phosphorylation is a key step in the disassembly of the PSII-LHCII supercomplex, initiating the cascade of events that define the transition to State 2. Understanding the precise function and regulation of this compound in this process is paramount for a comprehensive grasp of photosynthetic regulation and for developing strategies to enhance algal biomass and productivity.

Data Presentation

The following tables summarize key quantitative data regarding the role of this compound in state transitions and related photoprotective mechanisms in Chlamydomonas reinhardtii.

| Parameter | Wild Type | This compound Knockout Mutant | Reference |

| Non-Photochemical Quenching (NPQ) Capacity | 100% | < 30% | [2][3][4][5][6] |

| State Transitions | Fully functional | Completely impaired (in this compound/cp29 double mutant) | [5] |

| This compound Association with PSI in State 2 | Present | Not Applicable | [1] |

Note: Quantitative data on the precise stoichiometry of this compound phosphorylation and its distribution between PSII and PSI during state transitions is an active area of research. The provided data is based on available studies.

Signaling Pathway of State Transitions Involving this compound

The signaling cascade leading to state transitions is initiated by changes in the redox state of the plastoquinone (PQ) pool in the thylakoid membrane.

References

- 1. Identification of the mobile light-harvesting complex II polypeptides for state transitions in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Separation of Thylakoid Protein Complexes with Two-dimensional Native-PAGE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.utu.fi [research.utu.fi]

- 5. Regulation of Light Harvesting in Chlamydomonas reinhardtii Two Protein Phosphatases Are Involved in State Transitions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Revisiting the Supramolecular Organization of Photosystem II in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CP26 in Grana Stacking and Thylakoid Architecture: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The intricate architecture of thylakoid membranes within chloroplasts is fundamental to the efficiency of photosynthesis. This internal membrane system is organized into two distinct domains: the stacked grana, enriched in Photosystem II (PSII), and the unstacked stroma lamellae, which house Photosystem I (PSI) and ATP synthase. The formation and stability of grana stacks are largely mediated by the light-harvesting complex II (LHCII) proteins. This technical guide provides an in-depth analysis of the specific role of the minor, monomeric antenna protein CP26 (also known as Lhcb5) in influencing grana stacking and the overall thylakoid ultrastructure. We synthesize findings from key studies, present quantitative data from genetic knockout experiments, detail the experimental protocols used for such analyses, and provide visualizations of the key relationships and workflows.

Introduction: Thylakoid Structure and the Role of Antenna Proteins

The thylakoid membrane network in higher plants is a highly dynamic system that adapts to changing environmental conditions.[1] Its differentiation into grana stacks and stroma lamellae allows for the spatial segregation of photosynthetic complexes, which is crucial for regulating energy distribution and minimizing photodamage.[2][3] The adhesion of adjacent thylakoid membranes to form grana is primarily attributed to the interactions between Photosystem II (PSII) and its associated light-harvesting complex (LHC) antenna proteins.[4]

These antenna proteins are categorized into major trimeric LHCII complexes (encoded by Lhcb1-3) and minor monomeric complexes CP29 (Lhcb4), this compound (Lhcb5), and CP24 (Lhcb6).[5] While the trimeric LHCII has long been considered the main "glue" for grana stacking, recent research using reverse genetics and multiplex genome editing has revealed a more nuanced picture, highlighting the significant and distinct roles of the minor antenna proteins.[6][7] Among these, this compound has been identified as a key component in mediating the constitutive component of thylakoid stacking.[6]

Quantitative Analysis of this compound Impact on Grana Architecture

Genetic studies involving knockout mutants of Arabidopsis thaliana have been instrumental in quantifying the specific contribution of this compound and other LHC proteins to grana formation. The tables below summarize key ultrastructural parameters measured from transmission electron microscopy (TEM) images of chloroplasts from wild-type (WT) plants and various LHC-deficient mutants.

Table 1: Impact of Monomeric and Trimeric LHC Deletion on Grana Stacking

| Genotype | Description | Grana Diameter (nm) | Granal Area vs. Chloroplast Area (%) |

| Wild Type (WT) | Standard genetic background | 400 ± 50 | 18 ± 2 |

| NoM | Lacks all monomeric antennae (CP29, this compound, CP24) | 350 ± 40 | 11 ± 1.5 |

| koLHCII | Lacks all major trimeric antennae (Lhcb1, Lhcb2, Lhcb3) | 360 ± 45 | 11 ± 1.5 |

| koLhcb | Lacks all monomeric and trimeric antennae | Not Applicable (agranal) | < 1 |

| Data synthesized from studies on Arabidopsis thaliana. Values are represented as mean ± SD.[6] |

Table 2: Contribution of Individual Monomeric Antennae to Grana Stacking

| Genotype | Description | Granal Area vs. Chloroplast Area (%) |

| Wild Type (WT) | Standard genetic background | 18 ± 2 |

| NoM | Lacks all monomeric antennae | 11 ± 1.5 |

| NoM + Lhcb5 | NoM background expressing only this compound (Lhcb5) | 16 ± 2 |

| Data synthesized from studies on Arabidopsis thaliana. Values are represented as mean ± SD.[6] |

Key Findings from Quantitative Data:

-

The complete absence of all PSII antenna proteins (koLhcb) leads to a near-total loss of grana stacks, confirming their essential role in this process.[6]

-

Genotypes lacking either all monomeric antennae (NoM) or all trimeric antennae (koLHCII) retain approximately 50-60% of the wild-type stacking level, indicating that both types of complexes contribute significantly and somewhat redundantly to grana formation.[6]

-

The reintroduction of only this compound (Lhcb5) into a mutant lacking all monomeric antennae is sufficient to restore grana stacking to near wild-type levels.[6][7] This demonstrates that this compound has a prominent and perhaps the most crucial function in grana formation among the monomeric LHCs.[6][7]

-

In contrast to mutants lacking CP24, those lacking only this compound exhibit a thylakoid organization and starch granule accumulation similar to the wild type under normal growth conditions.[8]

Logical Framework for LHC-Mediated Grana Stacking

The formation of grana is not dependent on a single protein but rather on the collective presence and interaction of PSII antenna complexes. The following diagram illustrates the logical relationship between the presence of specific LHC protein groups and the resulting thylakoid architecture.

Caption: Logical flow from LHC composition to thylakoid structure.

Experimental Protocols

The elucidation of this compound's role in thylakoid architecture relies on a combination of high-resolution microscopy and biochemical analysis.

Transmission Electron Microscopy (TEM) for Thylakoid Ultrastructure Analysis

TEM is the primary method for visualizing and quantifying the nanoscale features of thylakoid membranes.[1][9] A robust protocol is essential to preserve the native structure and capture dynamic changes.[10]

Detailed Methodology:

-

Sample Preparation:

-

Excise small leaf segments (~1-2 mm²) from the central part of a mature leaf.[11]

-

Immediately immerse the segments in a primary fixative solution. For optimal preservation, high-pressure freezing (HPF) followed by freeze-substitution is preferred as it minimizes artifacts.[10][12]

-

A common chemical fixation alternative involves:

-

Fixation in 2.5% glutaraldehyde in a 0.1 M sodium cacodylate buffer (pH 7.2) for several hours at 4°C.[13]

-

Post-fixation with 1% osmium tetroxide in the same buffer.

-

-

-

Dehydration and Embedding:

-

Dehydrate the fixed samples through a graded ethanol series (e.g., 50%, 70%, 90%, 100%).

-

Infiltrate the samples with a resin (e.g., Spurr's or Epon) by gradually increasing the resin-to-ethanol concentration.

-

Embed the samples in pure resin and polymerize at 60-70°C for 24-48 hours.

-

-

Sectioning and Staining:

-

Cut ultrathin sections (70-90 nm) using an ultramicrotome equipped with a diamond knife.

-

Mount the sections on copper grids.

-

Stain the sections with uranyl acetate followed by lead citrate to enhance contrast of membranes and proteins.

-

-

Imaging and Analysis:

-

Observe the sections using a transmission electron microscope at an accelerating voltage of 80-120 kV.

-

Capture images of chloroplasts, ensuring the entire organelle is visible for overall measurements and higher magnification images for detailed grana analysis.

-

Use image analysis software (e.g., ImageJ) to quantify structural parameters such as grana diameter, number of thylakoids per granum, and the percentage of stacked membrane area relative to the total chloroplast area.[6][14][15]

-

Caption: Experimental workflow for TEM analysis of thylakoids.

Biochemical Analysis of Thylakoid Membrane Proteins

Biochemical methods are used to verify the absence of specific proteins in knockout mutants and to analyze the composition of photosynthetic supercomplexes.

Detailed Methodology:

-

Thylakoid Isolation:

-

Homogenize fresh leaf material in a cold isolation buffer (e.g., containing sorbitol, Tricine-KOH, MgCl₂, and EDTA).

-

Filter the homogenate through layers of cheesecloth or nylon mesh to remove large debris.

-

Centrifuge the filtrate to pellet intact chloroplasts.

-

Lyse the chloroplasts in a hypotonic buffer (e.g., 10 mM Tris-HCl) to release thylakoid membranes.[16]

-

Wash and pellet the thylakoid membranes by centrifugation to remove stromal content. Resuspend in a suitable storage buffer and determine chlorophyll concentration.

-

-

SDS-PAGE and Immunoblotting:

-

Solubilize thylakoid membranes (e.g., 15 µg of chlorophyll per lane) in a Laemmli sample buffer.[8]

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with primary antibodies specific to this compound (Lhcb5) and other proteins of interest (e.g., CP29, D1, Lhcb2, CP47).[8]

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection to confirm the presence or absence of the target protein.

-

-

Blue Native PAGE (BN-PAGE):

-

BN-PAGE is used to separate intact protein complexes in their native state.[17]

-

Gently solubilize thylakoid membranes (e.g., with 1% n-dodecyl-β-D-maltoside) on ice.[18]

-

Load the solubilized sample onto a native polyacrylamide gel containing Coomassie Blue G-250.

-

Perform electrophoresis to separate supercomplexes (e.g., PSII-LHCII), dimers, monomers, and free pigment-protein complexes.[17][18]

-

The resulting gel can be stained or used for a second dimension of SDS-PAGE to resolve the subunit composition of each complex.

-

Conclusion

The minor antenna protein this compound (Lhcb5) plays a disproportionately significant role in the structural organization of thylakoid membranes. While both monomeric and trimeric LHCII proteins contribute to the formation of grana, quantitative analyses of knockout mutants demonstrate that this compound is a primary factor in mediating the constitutive stacking of thylakoid membranes.[6] Its presence alone is sufficient to restore a significant degree of stacking in mutants that otherwise lack all monomeric antennae.[6][7] This suggests that this compound provides critical adhesive forces or structural scaffolding that stabilizes the appressed membrane regions. Understanding the precise role of individual antenna proteins like this compound is essential for a complete picture of thylakoid biogenesis, the regulation of light harvesting, and the remarkable plasticity of the photosynthetic apparatus.

References

- 1. How to Measure Grana – Ultrastructural Features of Thylakoid Membranes of Plant Chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Towards elucidation of dynamic structural changes of plant thylakoid architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural changes of the thylakoid membrane network induced by high light stress in plant chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quality Control of PSII: Behavior of PSII in the Highly Crowded Grana Thylakoids Under Excessive Light - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photoprotective Energy Dissipation Involves the Reorganization of Photosystem II Light-Harvesting Complexes in the Grana Membranes of Spinach Chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Minor Antenna Proteins CP24 and this compound Affect the Interactions between Photosystem II Subunits and the Electron Transport Rate in Grana Membranes of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electron tomography of plant thylakoid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measuring the dynamic response of the thylakoid architecture in plant leaves by electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Using Light and Electron Microscopy to Estimate Structural Variation in Thylakoid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Three-dimensional architecture of grana and stroma thylakoids of higher plants as determined by electron tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Transmission electron microscopy [bio-protocol.org]

- 14. Frontiers | How to Measure Grana – Ultrastructural Features of Thylakoid Membranes of Plant Chloroplasts [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Analysis of Thylakoid Membrane Protein Complexes by Blue Native Gel Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Role of CP26 in Photoprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Chlorophyll a/b-binding protein CP26, a minor antenna complex of Photosystem II (PSII), plays a pivotal, multifaceted role in the photoprotection of photosynthetic organisms. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound contributes to safeguarding the photosynthetic apparatus from light-induced damage. We delve into its critical functions in Non-Photochemical Quenching (NPQ) and state transitions, presenting quantitative data, detailed experimental protocols for its study, and visual representations of the associated biochemical pathways. This document is intended to be a valuable resource for researchers in photosynthesis, plant biology, and for professionals in drug development exploring targets related to oxidative stress and cellular protection.

Introduction: The Dual Role of Light in Photosynthesis

Light is the ultimate source of energy for life on Earth, driving the process of photosynthesis. However, under conditions of excess light, the absorption of photons can outpace the capacity of the photosynthetic electron transport chain to utilize the captured energy. This imbalance leads to the formation of highly reactive oxygen species (ROS), which can cause significant oxidative damage to cellular components, a phenomenon known as photoinhibition. To counteract this, photosynthetic organisms have evolved sophisticated photoprotective mechanisms. The minor light-harvesting complex protein this compound (encoded by the Lhcb5 gene) is a key player in these protective processes. While all Light-Harvesting Complex (LHC) proteins are involved in light harvesting, some, like this compound, have specialized regulatory and protective functions.[1][2] Carotenoids bound to LHC proteins, including this compound, also play a role as antioxidants, protecting chlorophyll from photo-oxidative damage.[1][3]

This compound: Structure and Pigment Composition

This compound is a monomeric protein belonging to the Lhc protein family, which is structurally related to the major light-harvesting complex of PSII (LHCII).[4] It is situated at the interface between the major trimeric LHCII and the PSII core complex, playing a crucial role in the structural and functional integrity of the PSII-LHCII supercomplex.[4]

The protein scaffold of this compound binds several pigment molecules, including chlorophyll a, chlorophyll b, and xanthophylls. The precise number and arrangement of these pigments are crucial for its functions in light harvesting and energy dissipation. Notably, this compound has been shown to be a major binding site for violaxanthin, a key component of the xanthophyll cycle involved in NPQ.[4]

This compound in Non-Photochemical Quenching (NPQ)

Non-photochemical quenching is the primary mechanism for the safe dissipation of excess absorbed light energy as heat. This process is crucial for preventing the over-reduction of the photosynthetic electron transport chain and the subsequent formation of ROS. In the green alga Chlamydomonas reinhardtii, this compound has been demonstrated to be essential for NPQ.

Quantitative Impact of this compound on NPQ Capacity

Studies utilizing CRISPR-Cas9-mediated knockout mutants of this compound in Chlamydomonas reinhardtii have provided clear quantitative evidence of its importance in NPQ.

| Genotype | NPQ Capacity (% of Wild Type) | Reference Organism | Key Findings |

| Wild Type | 100% | Chlamydomonas reinhardtii | Exhibits robust NPQ in response to high light. |

| This compound knockout (k6#) | < 30% | Chlamydomonas reinhardtii | Demonstrates a more than 70% reduction in NPQ capacity.[5][6] |

| cp29 knockout (k9) | ~50% | Chlamydomonas reinhardtii | Shows a significant, but less severe, reduction in NPQ compared to the this compound mutant.[7] |

| This compound/cp29 double knockout (k69) | ~0% | Chlamydomonas reinhardtii | Complete abolishment of NPQ, highlighting the essential and partially redundant roles of both minor antenna proteins in this alga.[7] |

This table summarizes the key quantitative data on the impact of this compound on NPQ capacity.

Molecular Mechanism of this compound in NPQ

The precise mechanism by which this compound facilitates NPQ is an active area of research. In Chlamydomonas, the induction of NPQ is dependent on the LHC-like protein LHCSR (Light-Harvesting Complex Stress-Related). It is hypothesized that this compound acts as a crucial link or docking site for LHCSR proteins, enabling the quenching of excited chlorophyll states within the PSII antenna. The absence of this compound disrupts this interaction, thereby impairing the thermal dissipation of excess energy.[7]

In higher plants like Arabidopsis thaliana, the role of this compound in NPQ is more nuanced. While not as absolutely essential as in Chlamydomonas, its absence can affect the efficiency and kinetics of NPQ.[4] this compound, along with CP24, is a primary binding site for zeaxanthin, a xanthophyll produced under high light stress that is critical for NPQ.[4]

Caption: A simplified model of the proposed role of this compound in NPQ in Chlamydomonas.

This compound in State Transitions

State transitions are a short-term regulatory mechanism that balances the distribution of light excitation energy between PSII and PSI. This process involves the reversible phosphorylation of LHC proteins and their subsequent migration between the two photosystems.

The Role of this compound Phosphorylation

Under conditions where PSII is preferentially excited (State 2), a specific kinase (STN7 in Arabidopsis) phosphorylates several LHC proteins, including this compound. This phosphorylation event is thought to weaken the association of a mobile pool of LHCII with PSII, allowing it to migrate to and associate with PSI. This compound, along with CP29, is considered a key component of this mobile antenna.

Caption: The role of this compound phosphorylation and migration during state transitions.

This compound and Antioxidant Defense

While a direct enzymatic role for this compound in scavenging ROS has not been definitively established, its function in NPQ is a primary line of defense against oxidative stress. By dissipating excess light energy, this compound significantly reduces the likelihood of ROS formation at the level of PSII. In this context, this compound's contribution to antioxidant defense is primarily preventative.

Furthermore, the carotenoids bound to this compound, such as violaxanthin and zeaxanthin, have intrinsic antioxidant properties and can quench triplet chlorophyll and singlet oxygen, thus protecting the photosynthetic apparatus from photo-oxidative damage.[1][3] The expression of the Lhcb5 gene encoding this compound can also be modulated in response to light intensity, suggesting a regulatory role in acclimating to conditions that could lead to oxidative stress.[8]

Experimental Protocols

A thorough understanding of this compound's function requires a suite of specialized biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

Measurement of Non-Photochemical Quenching (NPQ)

Objective: To quantify the capacity of NPQ in vivo.

Principle: Chlorophyll fluorescence is a sensitive indicator of the fate of absorbed light energy. NPQ is measured as the quenching of maximal chlorophyll fluorescence (Fm').

Materials:

-

Pulse-Amplitude-Modulated (PAM) fluorometer

-

Dark adaptation clips or chamber

-

Plant leaves or algal suspension

-

Actinic light source of variable intensity

Procedure:

-

Dark Adaptation: Dark-adapt the sample for at least 20 minutes to ensure all reaction centers are open.

-

Measurement of F0 and Fm:

-

Measure the minimum fluorescence (F0) using a weak measuring beam.

-

Apply a saturating pulse of light (>6000 µmol photons m⁻² s⁻¹) to measure the maximum fluorescence (Fm).

-

-

Induction of NPQ:

-

Expose the sample to a constant actinic light of a defined intensity (e.g., 1000 µmol photons m⁻² s⁻¹).

-

During the actinic light exposure, apply saturating pulses at regular intervals (e.g., every minute) to measure the maximal fluorescence in the light-adapted state (Fm').

-

-

Calculation of NPQ:

-

NPQ is calculated using the formula: NPQ = (Fm - Fm') / Fm' .

-

-

Data Analysis: Plot NPQ values over time to observe the induction and relaxation kinetics. Compare the maximum NPQ values between different genotypes (e.g., wild type vs. This compound mutant).

Caption: Experimental workflow for measuring NPQ using a PAM fluorometer.

Analysis of Thylakoid Protein Complexes by 2D Blue Native/SDS-PAGE

Objective: To separate and analyze the composition of thylakoid membrane protein supercomplexes, including those containing this compound.

Principle: The first dimension, Blue Native PAGE (BN-PAGE), separates protein complexes in their native state based on size. The second dimension, SDS-PAGE, denatures the complexes and separates the constituent subunits by molecular weight.

Materials:

-

Isolated thylakoid membranes

-

BN-PAGE gel solutions (gradient and stacking)

-

SDS-PAGE gel solutions

-

Electrophoresis apparatus for both dimensions

-

Detergents for solubilization (e.g., digitonin, dodecyl maltoside)

-

Coomassie Blue G-250

Procedure:

-

Thylakoid Solubilization:

-

Resuspend isolated thylakoids in a solubilization buffer containing a mild non-ionic detergent (e.g., 1% digitonin) on ice.

-

Centrifuge to pellet unsolubilized material.

-

-

First Dimension: BN-PAGE:

-

Add Coomassie Blue G-250 to the supernatant to confer a negative charge to the protein complexes.

-

Load the sample onto a native polyacrylamide gradient gel (e.g., 4-16%).

-

Run the electrophoresis at 4°C until the dye front reaches the bottom of the gel.

-

-

Excision and Equilibration of the Gel Strip:

-

Excise the lane from the BN-PAGE gel.

-

Incubate the gel strip in SDS-PAGE sample buffer containing SDS and a reducing agent (e.g., DTT) to denature the proteins.

-

-

Second Dimension: SDS-PAGE:

-

Place the equilibrated gel strip on top of a denaturing SDS-polyacrylamide gel.

-

Run the second dimension electrophoresis.

-

-

Visualization and Analysis:

-

Stain the gel with Coomassie Blue or perform a Western blot using an antibody specific to this compound to identify its position and the complexes it is part of.

-

Caption: Workflow for 2D Blue Native/SDS-PAGE analysis of thylakoid complexes.

In vivo Phosphorylation Analysis by Mass Spectrometry

Objective: To identify and quantify the phosphorylation sites of this compound during state transitions.

Principle: This method involves the enrichment of phosphopeptides from a protein digest followed by analysis using high-resolution mass spectrometry to identify the modified amino acid residues.

Materials:

-

Isolated thylakoid membranes from plants in State 1 and State 2

-

Protease (e.g., trypsin)

-

Phosphopeptide enrichment kit (e.g., TiO₂ or IMAC)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Protein Digestion:

-

Denature and reduce the proteins from the isolated thylakoids.

-

Digest the proteins into peptides using trypsin.

-

-

Phosphopeptide Enrichment:

-

Apply the peptide mixture to a TiO₂ or IMAC column, which specifically binds phosphopeptides.

-

Wash the column to remove non-phosphorylated peptides.

-

Elute the enriched phosphopeptides.

-

-

LC-MS/MS Analysis:

-

Separate the phosphopeptides by reverse-phase liquid chromatography.

-

Analyze the peptides by tandem mass spectrometry. The fragmentation pattern will reveal the amino acid sequence and the location of the phosphate group.

-

-

Data Analysis:

-

Use database search algorithms to identify the phosphopeptides and map them to their parent proteins (e.g., this compound).

-

Quantify the relative abundance of specific phosphopeptides between State 1 and State 2 samples to determine changes in phosphorylation levels.

-

References

- 1. Light-harvesting complexes of green plants - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Lhc proteins and the regulation of photosynthetic light harvesting function by xanthophylls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Minor Antenna Proteins CP24 and this compound Affect the Interactions between Photosystem II Subunits and the Electron Transport Rate in Grana Membranes of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.univr.it [iris.univr.it]

- 6. researchgate.net [researchgate.net]

- 7. Photosystem II antenna complexes this compound and CP29 are essential for nonphotochemical quenching in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gene expression related to oxidative stress in the heart of mice after intestinal ischemia - PMC [pmc.ncbi.nlm.nih.gov]

Differential Expression of CP26 in Monocots vs. Dicots: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to CP26 (Lhcb5)

This compound is a nuclear-encoded protein that is post-translationally imported into the chloroplast. It is an integral membrane protein located in the thylakoid membranes and is monomeric, unlike the major trimeric LHCII proteins. In the dicot Arabidopsis thaliana, this compound is encoded by a single gene, Lhcb5. Its primary functions include:

-

Light Harvesting: Binding chlorophyll a, chlorophyll b, and xanthophylls to absorb light energy and transfer it to the reaction center of PSII.

-

Photoprotection: Playing a pivotal role in non-photochemical quenching (NPQ), a process that dissipates excess light energy as heat to prevent photo-oxidative damage.[1][2][3] this compound is implicated as a key component in the qE pathway, the major component of NPQ.

-

Structural Integrity: Contributing to the stable assembly and organization of the PSII-LHCII supercomplex.

Given its critical role, understanding the regulation and expression of this compound in different plant lineages, such as monocots and dicots, is essential for both fundamental plant science and for applications in crop improvement.

Quantitative Data on this compound Expression: A Knowledge Gap